2-(4-methoxy-1H-indol-1-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10-4-2-3-9-8(10)5-6-12(9)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZFKJRNQDGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 2 4 Methoxy 1h Indol 1 Yl Acetic Acid and Analogues
Strategies for Indole (B1671886) N-Alkylation and Carboxylic Acid Formation
The introduction of the acetic acid side chain onto the nitrogen atom of the 4-methoxyindole (B31235) ring is a critical step in the synthesis. This is typically achieved through a two-step process involving an initial alkylation reaction followed by hydrolysis.
The N-alkylation of indole derivatives is a common method for introducing substituents at the 1-position. google.com A standard approach involves the reaction of the indole with an alkylating agent. For the synthesis of the target molecule, a haloacetic acid derivative, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, is an ideal reagent.
The reaction generally proceeds via the deprotonation of the indole nitrogen with a base to form a more nucleophilic indole anion. Common bases used for this purpose include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting anion then undergoes a nucleophilic substitution reaction (SN2) with the haloacetate ester.
General Reaction Scheme:
Deprotonation: 4-methoxyindole + Base → 4-methoxyindolide anion
Nucleophilic Attack: 4-methoxyindolide anion + BrCH₂COOEt → Ethyl 2-(4-methoxy-1H-indol-1-yl)acetate + Br⁻
Using an ester derivative of haloacetic acid is often preferred over the free acid as it prevents undesirable acid-base reactions with the base used for deprotonation and can lead to cleaner reactions with higher yields.
Once the N-alkylation with the haloacetate ester is complete, the resulting ester, ethyl 2-(4-methoxy-1H-indol-1-yl)acetate, must be converted to the final carboxylic acid. This transformation is achieved through ester hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is a widely used and often irreversible method. ucalgary.ca The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. ucalgary.ca The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. ucalgary.ca The reaction initially yields a carboxylate salt, which is then protonated during an acidic workup to give the final carboxylic acid. ucalgary.ca
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and excess water. youtube.com The reaction is an equilibrium process, and the use of a large volume of water helps to drive the equilibrium towards the products (the carboxylic acid and alcohol), in accordance with Le Châtelier's principle. libretexts.orgyoutube.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. ucalgary.ca
Both methods are effective for converting the ester precursor to 2-(4-methoxy-1H-indol-1-yl)acetic acid. The choice between them often depends on the stability of other functional groups in the molecule to acidic or basic conditions.
Exploration of Classical and Modern Indole Synthesis Approaches for Methoxy-Substituted Indoles
The foundation of the target molecule is the 4-methoxyindole ring system. Several classical named reactions in organic chemistry are suitable for constructing substituted indoles, including those bearing methoxy (B1213986) groups.
The Fischer indole synthesis is one of the oldest, most versatile, and widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize a 4-methoxyindole, the logical starting material would be (3-methoxyphenyl)hydrazine.
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org
However, the synthesis of asymmetrically substituted indoles, such as 4-methoxyindole, from meta-substituted phenylhydrazines can lead to a mixture of regioisomers (in this case, 4-methoxyindole and 6-methoxyindole). The regiochemical outcome is influenced by the nature of the acid catalyst and the reaction conditions. Studies on methoxy group-substituted phenylhydrazones have shown that cyclization can sometimes occur in unexpected ways, potentially leading to abnormal products alongside the expected ones. nih.govnih.gov
The Bischler-Möhlau synthesis is another classical method that produces 2-substituted indoles. drugfuture.com It involves the reaction of an α-halo-ketone (or α-hydroxy-ketone) with an excess of an aniline, typically at high temperatures. wikipedia.orgchemeurope.com To prepare a 4-methoxyindole derivative using this method, 3-methoxyaniline would be a suitable starting material.
The reaction mechanism is complex but is thought to involve the initial formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring. wikipedia.orgchemeurope.com Despite its long history, this method is often hampered by the harsh reaction conditions required, which can lead to low yields and the formation of side products. wikipedia.orgchemeurope.com However, modern variations using microwave irradiation or different catalysts have been developed to improve its efficiency. wikipedia.orgchemeurope.com Researchers have successfully used methoxy-substituted anilines, such as 3,5-dimethoxyaniline, to prepare the corresponding methoxy-substituted indoles. researchgate.net
The Hemetsberger indole synthesis (also known as the Hemetsberger-Knittel synthesis) is a thermal reaction that decomposes a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly useful for synthesizing indoles with specific substitution patterns.
The synthesis begins with an aldol-type condensation between an aryl aldehyde and an α-azidoacetate to form the required α-azidocinnamate ester. researchgate.net For the synthesis of a 4-methoxyindole derivative, 3-methoxybenzaldehyde (B106831) would be the starting aryl aldehyde. The subsequent step involves the thermolysis of the azido (B1232118) ester, typically in a high-boiling solvent like xylene. researchgate.net This decomposition is believed to proceed through a nitrene intermediate, which then cyclizes to form the indole ring. wikipedia.orgresearchgate.net While the starting materials can be unstable, this method can provide good yields of the indole-2-carboxylate (B1230498) product, which can be further modified. wikipedia.org For instance, 2-carbomethoxy-6-methoxyindole has been prepared in high yield on a large scale using the Hemetsberger route. researchgate.net
| Indole Synthesis Method | Starting Materials for 4-Methoxyindole | Key Intermediate | Typical Conditions | Advantages/Disadvantages |
| Fischer Indole Synthesis | (3-Methoxyphenyl)hydrazine, Aldehyde/Ketone | Phenylhydrazone | Acid catalyst (e.g., HCl, ZnCl₂), Heat | Adv: Versatile, widely used. Disadv: Potential for regioisomeric mixtures with meta-substituted precursors. |
| Bischler-Möhlau Synthesis | 3-Methoxyaniline, α-Halo-ketone | α-Arylaminoketone | High temperature, excess aniline | Adv: Access to 2-arylindoles. Disadv: Harsh conditions, often low yields, requires excess aniline. |
| Hemetsberger Synthesis | 3-Methoxybenzaldehyde, Ethyl azidoacetate | 3-Aryl-2-azido-propenoic ester | Thermal decomposition in high-boiling solvent (e.g., xylene) | Adv: Good yields, predictable regiochemistry. Disadv: Starting materials can be unstable. |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Indole Acetic Acid Scaffolds
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of the indole (B1671886) acetic acid core can be significantly modulated by the introduction of various substituents on the indole ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Influence of Halogen and Other Functional Group Variations
The strategic placement of halogen atoms and other functional groups on the indole nucleus is a common strategy to enhance the pharmacological properties of indole acetic acid derivatives. Halogenation can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target receptors. For instance, studies on various heterocyclic compounds have shown that the introduction of halogens can lead to improved drug-like properties by modulating charge distribution and providing key interaction points with protein binding sites. acs.org
In the context of indole derivatives, the position and nature of the halogen substituent are critical. For example, in a study on brominated indoles, the anti-inflammatory activity was found to be dependent on the position of the bromine atom on the isatin (B1672199) benzene (B151609) ring, with the order of potency being 5-Br > 6-Br > 7-Br. This highlights the sensitivity of biological activity to the specific location of the substituent.
Beyond halogens, other functional groups can also profoundly impact activity. The introduction of various substituents can be explored to optimize the electronic and steric characteristics of the molecule for a specific biological target.
Role of Methoxy (B1213986) Group Placement in Enhancing Potency and Receptor Binding Affinity
The methoxy group, particularly its placement on the indole ring, plays a crucial role in modulating the biological activity of indole derivatives. The position of the methoxy group can influence the molecule's conformation and its ability to form key interactions, such as hydrogen bonds, with receptor binding sites.
Investigations into Positional Isomerism and Resultant Pharmacological Profiles (e.g., 4-methoxy vs. 5-methoxy derivatives)
The pharmacological profile of methoxy-substituted indole acetic acids is highly dependent on the position of the methoxy group. While comprehensive comparative data for 4-methoxy versus 5-methoxy derivatives of 2-(indol-1-yl)acetic acid are limited, studies on other indole scaffolds provide a basis for understanding these differences.
For instance, 5-methoxyindole-3-acetic acid has been the subject of more extensive investigation and has been identified as a metabolite of melatonin (B1676174) in some organisms. ebi.ac.uknih.gov In contrast, detailed pharmacological profiling of the 4-methoxy isomer is less common in the available scientific literature.
Research on other classes of indole derivatives has consistently shown that positional isomerism leads to distinct biological activities. For example, in the context of AhR modulation, 4-methylindole (B103444) and 7-methoxyindole (B1360046) were found to be potent agonists, while other methylated and methoxylated indoles displayed partial agonist or antagonist activities. nih.gov This underscores the principle that even a subtle shift in the position of a substituent can dramatically alter the interaction with a biological target and, consequently, the pharmacological response. The differential electronic and steric environments created by the 4-methoxy versus the 5-methoxy group would likely lead to different binding modes and affinities for various receptors and enzymes.
Conformational Analysis and Stereochemical Considerations in Molecular Design
The three-dimensional structure of a molecule is paramount to its biological activity. Conformational analysis of indole acetic acid derivatives is crucial for understanding how they interact with their biological targets. The flexibility of the acetic acid side chain allows the molecule to adopt various conformations, and identifying the bioactive conformation is a key aspect of rational drug design.
Stereochemistry also plays a vital role, particularly when chiral centers are introduced into the molecule. Although "2-(4-methoxy-1H-indol-1-yl)acetic acid" itself is not chiral, derivatives with substituents on the acetic acid side chain can be. In such cases, the different enantiomers or diastereomers often exhibit distinct biological activities and potencies. This is because biological targets, being chiral themselves, interact differently with each stereoisomer.
Rational Design of Derivatives for Specific Biological Targets based on SAR Insights
The insights gained from structure-activity relationship studies form the foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. By understanding how different substituents and their positions on the indole acetic acid scaffold influence biological activity, medicinal chemists can design new molecules that are optimized for interaction with a specific biological target. nih.govnih.gov
For instance, if a particular receptor has a hydrophobic pocket, SAR data might suggest that introducing a lipophilic group at a specific position on the indole ring could enhance binding affinity. Similarly, if a hydrogen bond donor is required for optimal interaction, a hydroxyl or amino group could be strategically placed.
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable in this process. These methods can predict how newly designed molecules will bind to a target and what their likely activity will be, thus prioritizing the synthesis of the most promising candidates. nih.gov The design of selective antagonists for receptors like the CRTH2 receptor has been successfully guided by such SAR and optimization studies of indole acetic acid derivatives. nih.gov
The following table summarizes the key SAR insights for indole acetic acid scaffolds:
| Structural Modification | General Impact on Biological Activity |
| Halogen Substitution | Can improve pharmacokinetic properties and provide key binding interactions. Activity is highly dependent on the position and type of halogen. |
| Methoxy Group Placement | The position of the methoxy group significantly influences receptor binding and potency. A 4-methoxy group may act as a key attachment point. |
| Positional Isomerism | Different positional isomers (e.g., 4-methoxy vs. 5-methoxy) exhibit distinct pharmacological profiles due to altered electronic and steric properties. |
| Conformational Flexibility | The orientation of the acetic acid side chain is critical for receptor interaction. Identifying the bioactive conformation is key for design. |
| Stereochemistry | Introduction of chiral centers can lead to stereoisomers with different biological activities and potencies. |
Advanced Analytical and Spectroscopic Characterization Techniques for Research Materials
Purity Assessment and Quantitative Analysis in Research Settings
Assessing the purity of a compound is a critical first step before its use in any research application. Quantitative analysis determines the amount of the compound present in a sample.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For 2-(4-methoxy-1H-indol-1-yl)acetic acid, a reversed-phase HPLC method with UV detection is typically employed. The indole (B1671886) ring system contains a strong chromophore, making it highly responsive to UV detection, generally at wavelengths between 220 and 280 nm. researchgate.net
The method's principle involves injecting the sample into a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, often a mixture of water or buffer and an organic solvent such as methanol (B129727) or acetonitrile, is pumped through the column. mdpi.com By adjusting the solvent gradient, compounds are separated based on their hydrophobicity. The purity of this compound can be determined by the percentage of the total peak area that corresponds to the main analyte peak.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water with an acid modifier (e.g., 0.1% Acetic Acid or Formic Acid) | Elutes the compound from the column; the acid improves peak shape for carboxylic acids. |
| Detection | UV-Vis Detector (approx. 220-280 nm) | Detects the compound based on the UV absorbance of the indole chromophore. |
| Analysis Type | Gradient Elution | Improves separation of complex mixtures and reduces analysis time. |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.
In the synthesis of this compound, TLC would be used to track the conversion of the starting material (e.g., 4-methoxy-1H-indole) to the final product. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. chemicalbook.com The separation occurs as the eluent moves up the plate by capillary action. Compounds are visualized under a UV lamp, where the indole ring will fluoresce or absorb light at 254 nm. The relative positions of the spots (retention factor, Rf) indicate the reaction's progress.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 | Standard polar adsorbent for separating organic compounds. |
| Mobile Phase | Ethyl Acetate/Hexane mixture | Solvent system adjusted to achieve good separation (Rf values between 0.2 and 0.8). |
| Visualization | UV light (254 nm) | The indole ring allows for easy visualization of spots. |
Computational Chemistry and Theoretical Modeling in Indole Acetic Acid Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-methoxy-1H-indol-1-yl)acetic acid, DFT is employed to calculate a wide range of molecular properties, providing a deep understanding of its intrinsic chemical nature.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular structure. This process involves finding the geometry that corresponds to the lowest energy state on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.
The conformational landscape is explored by rotating the flexible parts of the molecule, primarily the acetic acid side chain and the methoxy (B1213986) group, to identify different stable conformers. The results of such a calculation would yield precise geometric parameters for the most stable conformer.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) Specific calculated values for this molecule are not available in the provided search results. This table represents the type of data generated from DFT optimization.
| Parameter | Bond/Angle | Illustrative Value |
|---|---|---|
| Bond Length | C=O (Carboxyl) | 1.21 Å |
| C-O (Carboxyl) | 1.36 Å | |
| O-H (Carboxyl) | 0.97 Å | |
| N1-C (Side Chain) | 1.45 Å | |
| C4-O (Methoxy) | 1.37 Å | |
| Bond Angle | O=C-O (Carboxyl) | 123.5° |
| C-N1-C (Ring) | 108.8° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich indole (B1671886) ring, while the LUMO would likely be centered on the acetic acid moiety and the aromatic system.
Table 2: Illustrative Frontier Molecular Orbital Energies This table provides an example of typical values obtained from FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.20 |
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By calculating these frequencies using DFT, each vibrational mode can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking.
This theoretical spectrum can be compared with experimental data to confirm the molecular structure. The calculated frequencies are often scaled by a constant factor to correct for approximations in the theoretical method and to improve agreement with experimental results. Key vibrational modes for this compound would include the C=O stretch of the carboxylic acid, the O-H stretch, C-N stretching of the indole ring, and vibrations of the methoxy group.
Ionization Potential (I): Energy required to remove an electron (≈ -EHOMO).
Electron Affinity (A): Energy released when an electron is added (≈ -ELUMO).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).
These parameters are invaluable for comparing the reactivity of different indole derivatives.
Table 3: Representative Global Reactivity Parameters (Illustrative Data) This table exemplifies the GRPs that would be calculated from FMO energies.
| Parameter | Definition | Illustrative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 1.20 |
| Chemical Hardness (η) | (I - A) / 2 | 2.475 |
| Chemical Softness (S) | 1 / η | 0.404 |
| Electronegativity (χ) | (I + A) / 2 | 3.675 |
A Molecular Electrostatic Potential (MEP) surface is a 3D map that shows the charge distribution within a molecule. It is used to visualize the electrophilic and nucleophilic regions of a molecule, which is essential for predicting intermolecular interactions. mdpi.com
The MEP map is color-coded:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. For this compound, this would be concentrated on the oxygen atoms of the carboxyl group.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. This is typically found around the acidic hydrogen of the carboxyl group.
Green: Regions of neutral potential.
The MEP surface is a valuable tool for predicting how the molecule will interact with biological receptors or other molecules.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.
For this compound, docking studies would involve placing the molecule into the active site of a target protein. The simulation calculates the most stable binding poses and estimates the binding energy. The analysis would identify key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the protein, or hydrophobic interactions involving the indole ring.
Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-protein complex over time. MD provides insights into the stability of the binding pose and the flexibility of the complex, offering a more dynamic and realistic view of the molecular interaction than static docking alone.
Prediction of Ligand-Protein Binding Modes and Affinities
Computational docking and pharmacophore modeling are instrumental in predicting how a ligand like this compound might interact with biological targets. Research on structurally similar indol-1-yl acetic acids has identified them as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ), which is a key regulator of metabolism. nih.govdrugbank.com
Molecular docking studies on these related compounds have revealed that the interaction with PPARγ is heavily influenced by the spatial arrangement of the acidic head group, a central aromatic core, and a hydrophobic tail. nih.govfigshare.com The carboxylic acid group of the ligand typically forms crucial hydrogen bonds with key amino acid residues in the receptor's binding pocket, such as serine, histidine, and tyrosine. The indole ring itself engages in hydrophobic and π-π stacking interactions, while the methoxy substituent can further modulate binding affinity and specificity. nih.gov The distance between the acidic group and the core aromatic structure is a critical determinant of potent activity. nih.govdrugbank.com These models suggest that this compound would likely adopt a similar binding mode, positioning its carboxylic acid to interact with the polar residues of the PPARγ ligand-binding domain.
Conformational Dynamics of Compound-Target Interactions
The interaction between a ligand and its protein target is not a static event but a dynamic process involving conformational changes in both molecules. nih.gov Theoretical modeling can simulate these dynamics to provide a more accurate picture of the binding event. For indole acetic acid derivatives, the flexibility of the acetic acid side chain is a key factor. researchgate.net
Upon entering the binding site of a receptor like PPARγ, the acetic acid group can rotate to optimize its orientation for hydrogen bonding. drugbank.com The indole ring system is largely planar, but the entire molecule can adjust its position to maximize favorable interactions. researchgate.net Computational studies show that the binding affinity is dependent on the molecule's ability to adopt a low-energy conformation that is complementary to the shape and electronic environment of the active site. nih.gov The stability of the resulting ligand-protein complex is a balance between the enthalpic gains from favorable interactions (like hydrogen bonds) and the entropic costs of restricting the conformational freedom of the ligand and protein side chains.
In Silico Prediction of Relevant Physicochemical Properties and Drug-Likeness
Quantitative Structure-Property Relationship (QSPR) models and other computational tools are widely used to predict the physicochemical properties of novel compounds, which are essential for assessing their potential as drug candidates. researchgate.netunpad.ac.id These predictions help to identify molecules that may have issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET) early in the drug discovery process. researchgate.net
For this compound, key physicochemical properties have been estimated using computational methods. These properties are crucial for predicting its behavior in biological systems.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C11H11NO3 | Defines the elemental composition of the molecule. |
| Molecular Weight | 205.21 g/mol | Influences absorption and distribution; lower weight is generally favored for oral drugs. nih.gov |
| XLogP3 | ~1.4 - 1.5 | Indicates lipophilicity; a value in this range suggests good membrane permeability without excessive accumulation in fatty tissues. nih.govuni.lu |
| Hydrogen Bond Donors | 2 | The N-H group of the indole and the O-H of the carboxylic acid can donate hydrogen bonds, crucial for target binding. wikipedia.org |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the methoxy and carboxylic acid groups can accept hydrogen bonds. wikipedia.org |
| Topological Polar Surface Area (TPSA) | 62.3 Ų | Predicts cell permeability; values under 140 Ų are generally associated with good oral bioavailability. nih.gov |
Assessment against Pharmacokinetic Rules (e.g., Lipinski's Rule of Five)
Lipinski's Rule of Five is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.comunits.it The rule establishes criteria based on key physicochemical properties that influence oral bioavailability. lindushealth.com A compound is considered to have favorable pharmacokinetic properties if it violates no more than one of these rules.
The properties of this compound can be assessed against Lipinski's criteria:
| Lipinski's Rule Parameter | Rule | Value for Compound | Compliance |
|---|---|---|---|
| Molecular Weight | ≤ 500 Da | 205.21 Da | Yes |
| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | ~1.4 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.
Intermolecular Interactions and Crystal Structure Analysis in the Solid State
Characterization of Hydrogen Bonding Networks (O-H...O, N-H...O)
Hydrogen bonds are the dominant directional interactions that dictate the supramolecular assembly of indole carboxylic acids. acs.orgnd.edu Two primary types of hydrogen bonds are expected to define the crystal structure of this compound:
O-H...O Interactions: Carboxylic acids commonly form highly stable, centrosymmetric cyclic dimers in the solid state. nih.govajchem-b.com This involves two molecules linked by a pair of O-H...O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) graph set motif. This dimeric structure is a very probable feature in the crystal lattice of the title compound.
N-H...O Interactions: The N-H group of the indole ring is a hydrogen bond donor. It can form intermolecular hydrogen bonds with an acceptor atom on an adjacent molecule. researchgate.net In this case, the acceptor could be the carbonyl oxygen of the carboxylic acid or the oxygen of the methoxy group. These interactions would serve to link the primary carboxylic acid dimers into chains, sheets, or a three-dimensional network.
| Hydrogen Bond Type | Donor | Acceptor | Expected Role in Crystal Structure |
|---|---|---|---|
| O-H...O | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Formation of primary centrosymmetric dimers. nih.govajchem-b.com |
| N-H...O | Indole Ring (-NH) | Carboxylic Acid (C=O) or Methoxy (-OCH3) | Linking the primary dimers into extended networks. researchgate.net |
Polymorphism Studies and Their Implications
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including solubility, dissolution rate, and stability, which are critical for pharmaceutical development.
Studies on related methoxy-indole-carboxylic acids have demonstrated the existence of polymorphism. Different crystallization conditions can lead to varied arrangements of molecules and different hydrogen bonding networks. For instance, in one polymorph, the indole N-H group might bond to the methoxy oxygen, while in another, it might bond to the carboxylic acid oxygen. These subtle changes in intermolecular connectivity can lead to significant differences in the macroscopic properties of the solid. The potential for polymorphism in this compound is high due to its multiple hydrogen bond donors and acceptors, and would need to be thoroughly investigated during its development as a potential therapeutic agent.
Emerging Research Directions and Future Perspectives for 2 4 Methoxy 1h Indol 1 Yl Acetic Acid Derivatives
Development of Multi-Target Directed Ligands for Complex Biological Pathways
The traditional "one-molecule, one-target" paradigm in drug discovery is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders, cancer, and metabolic syndrome. The development of Multi-Target Directed Ligands (MTDLs) represents a more holistic approach, where a single molecule is designed to interact with multiple biological targets involved in a disease's progression. tandfonline.comresearchgate.net The 2-(4-methoxy-1H-indol-1-yl)acetic acid scaffold is a promising starting point for creating such MTDLs.
Researchers are exploring the design of hybrid molecules that combine the indole-1-acetic acid core with other pharmacophores to simultaneously modulate distinct biological pathways. For instance, in the context of Alzheimer's disease, derivatives could be engineered to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also targeting neuroinflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2). nih.govkisti.re.kr The indole (B1671886) nucleus can serve as an anchor for interacting with hydrophobic pockets in enzymes, while the acetic acid side chain can be modified to interact with other key residues or targets.
| Target Combination | Disease Context | Rationale for MTDL Approach | Potential Derivative Design |
|---|---|---|---|
| Cholinesterases (AChE/BuChE) & COX-2 | Alzheimer's Disease | Addresses both neurotransmitter depletion and chronic neuroinflammation, key pathologies in AD. nih.govnih.gov | Hybridizing the indole-1-acetic acid core with moieties known to inhibit COX-2. |
| Aldose Reductase & Oxidative Stress Pathways | Diabetic Complications | Targets the polyol pathway and mitigates oxidative stress, both initiated by hyperglycemia. nih.gov | Incorporating antioxidant fragments into the main scaffold. nih.gov |
| Ectonucleotidases & Kinases | Cancer | Inhibits adenosine (B11128) production in the tumor microenvironment (immunosuppressive) and targets cancer cell proliferation signals. rsc.org | Linking the indole core to moieties that can interact with the active sites of kinases. |
| Multiple Viral Proteins or Host Factors | Viral Infections | Overcomes viral resistance by targeting multiple essential viral or host proteins simultaneously. nih.gov | Designing derivatives that can bind to conserved domains across different viral proteins. |
Application in Advanced Drug Delivery Systems and Nanotechnology
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentration. Advanced drug delivery systems and nanotechnology offer solutions to challenges like poor solubility, instability, and off-target toxicity. For derivatives of this compound, these technologies hold significant promise.
Researchers are investigating the encapsulation of these indole derivatives into various nanocarriers to improve their pharmacokinetic profiles. For example, colon-targeted delivery systems using nanoparticles made from materials like chitosan (B1678972) and Eudragit S-100 have been developed for indole-3-acetic acid to enhance its local activity in the gut while minimizing systemic exposure. researchgate.netnih.gov This approach could be adapted for this compound derivatives to treat inflammatory bowel disease. Another strategy involves creating nanohybrids with layered double hydroxides (LDHs), which can intercalate drug molecules, protecting them from degradation and enabling controlled release. acs.orgresearchgate.net
| Nanocarrier System | Objective | Mechanism of Action | Potential Advantage for Indole Derivatives |
|---|---|---|---|
| Chitosan/Eudragit S-100 Nanoparticles | Colon-Targeted Delivery | pH-sensitive polymer (Eudragit) protects the drug in the stomach, while chitosan is degraded by colonic microbiota, releasing the drug. nih.gov | Enhanced local treatment for conditions like IBD; improved stability of the drug. researchgate.netnih.gov |
| Layered Double Hydroxide (B78521) (LDH) Nanohybrids | Controlled Release & Stability | The drug is intercalated between inorganic layers, protecting it from degradation and allowing for sustained release through ion exchange. acs.org | Increased chemical stability against oxidation and UV light; tunable release kinetics. acs.orgresearchgate.net |
| Polymeric Micelles | Improved Solubility | Amphiphilic block copolymers self-assemble to encapsulate the hydrophobic drug within their core, increasing aqueous solubility. | Overcomes poor water solubility of many indole compounds, enhancing bioavailability. |
| Liposomes | Targeted Delivery | Lipid bilayers encapsulate the drug. The surface can be functionalized with ligands (e.g., antibodies) to target specific cells or tissues. | Reduced systemic toxicity and increased drug concentration at the site of action (e.g., tumors). |
Integration with High-Throughput Screening and Phenotypic Screening Platforms
The discovery of novel therapeutic applications for this compound derivatives can be accelerated by modern screening methodologies. High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific molecular targets. nih.govpatsnap.com Biochemical assays, such as enzyme activity or binding assays, can be automated to screen for derivatives that inhibit or activate a target of interest. patsnap.com For example, HTS has been used to identify indole-based compounds that bind to human serum albumin or act as antagonists for specific receptors. unl.edunih.gov
In parallel, phenotypic screening is re-emerging as a powerful, target-agnostic approach. Instead of testing for activity against a single protein, this method assesses a compound's effect on the phenotype of a cell or an entire organism, which can reveal unexpected therapeutic activities and novel mechanisms of action. nih.gov Indole-based libraries have been successfully screened using phenotypic assays to identify compounds with broad-spectrum antiviral activity, where the exact molecular target was initially unknown. nih.gov This approach is particularly valuable for identifying first-in-class medicines.
Exploration of Novel Therapeutic Areas and Neglected Diseases
The structural versatility of the indole scaffold allows for its application in a wide array of therapeutic areas. jocpr.commdpi.com While research has traditionally focused on cancer, inflammation, and neurodegeneration, derivatives of this compound are being explored for new applications.
One promising area is in the treatment of neglected tropical diseases, which affect impoverished populations and suffer from a lack of investment in drug development. nih.gov The development of multi-target drugs is a particularly attractive strategy for these diseases, as it may lead to more effective treatments and reduce the likelihood of drug resistance. nih.gov The indole scaffold has shown activity against various pathogens, and new derivatives could be optimized for diseases like leishmaniasis, Chagas disease, or human African trypanosomiasis.
Furthermore, the role of gut microbiota metabolites in human health is an exciting frontier. Indole-3-acetic acid is a known metabolite of tryptophan produced by gut bacteria that can influence host physiology, including gut motility and immune responses. researchgate.net This opens the possibility of developing this compound derivatives as modulators of host-microbe interactions or as therapeutic agents for gastrointestinal disorders.
Advancements in Sustainable Synthesis Approaches and Green Chemistry Principles
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. The synthesis of indole derivatives, which has historically relied on harsh conditions and hazardous reagents, is a key area for improvement. semanticscholar.org Future research on this compound derivatives will heavily focus on developing sustainable and efficient synthetic routes.
Key strategies include the use of environmentally benign solvents like water or ethanol (B145695), the development of multicomponent reactions (MCRs) that increase atom economy, and the use of catalysts that are reusable and non-toxic. semanticscholar.org For instance, one-pot methodologies using acetic acid in aqueous conditions have been developed for synthesizing complex heterocyclic compounds, which reduces the need for intermediate purification steps and minimizes waste. doi.org These approaches not only lower the environmental footprint but also often lead to higher yields and reduced costs, making drug development more economical and sustainable. semanticscholar.org
| Green Chemistry Principle | Application in Indole Synthesis | Benefit |
|---|---|---|
| Atom Economy | Multicomponent Reactions (MCRs) | Incorporates most or all atoms from the starting materials into the final product, minimizing waste. semanticscholar.org |
| Safer Solvents & Auxiliaries | Use of water, ethanol, or acetic acid/water mixtures. | Reduces toxicity and environmental pollution compared to traditional chlorinated or hydrocarbon solvents. doi.org |
| Catalysis | Employing reusable, non-metal catalysts. | Avoids the use of toxic heavy metals and allows for easier purification and catalyst recycling. |
| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure. | Lowers energy consumption and reduces the overall carbon footprint of the synthesis. |
| Reduce Derivatives | One-pot synthesis procedures. | Avoids protection/deprotection steps, shortening the synthetic route and reducing reagent use. doi.org |
Q & A
Q. What are the standard synthetic routes for 2-(4-methoxy-1H-indol-1-yl)acetic acid?
The synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include:
- Condensation reactions to introduce the acetic acid moiety.
- Coupling agents (e.g., carbodiimides) for amide bond formation in related structures .
- Temperature control (e.g., 50–80°C) to optimize yields and minimize by-products .
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Indole functionalization | 4-Methoxyindole, alkylation reagents | Introduce methoxy group at position 4 |
| Acetic acid conjugation | Bromoacetic acid, base (e.g., NaOH) | Attach acetic acid moiety |
| Purification | Methanol evaporation, chromatography | Isolate pure product |
Reference Methods : Slow evaporation of methanol for crystallization , and chromatography for intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., methoxy proton at δ 3.8–4.0 ppm, indole ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : For molecular weight verification (theoretical m/z: 219.2) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (as seen in analogous indole-acetonitrile structures) .
| Technique | Key Data | Application |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts, coupling constants | Confirm substitution patterns |
| HPLC | Retention time, purity >95% | Assess purity |
| IR Spectroscopy | Carboxylic acid C=O stretch (~1700 cm⁻¹) | Identify functional groups |
Q. What are the primary biological targets or pathways associated with this compound?
While direct studies on this compound are limited, structurally related indole derivatives exhibit:
- Immune modulation : Interaction with PD-1/CTLA-4 pathways in cancer research .
- Enzyme inhibition : Potential binding to cyclooxygenase (COX) or cytochrome P450 enzymes due to the methoxy and carboxylic acid groups .
- Cellular signaling : Modulation of MAPK/ERK pathways in inflammatory responses (inferred from indole-acetamide analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Gradients : Test 50–100°C ranges to balance reaction rate and decomposition .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of indole intermediates .
- Catalyst Use : Palladium catalysts for cross-coupling steps in analogous syntheses (e.g., Suzuki-Miyaura) .
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Reaction Time | Monitor via TLC every 2 hours | Minimize side-product formation |
| Base Selection | Compare NaOH vs. K₂CO₃ in alkylation | Higher yields with weaker bases |
| Workup | Acid precipitation (pH 2–3) | Efficient isolation of carboxylic acid |
Reference : Multi-step optimization in ethyl ester derivatives .
Q. How can contradictions in biological activity data across studies be resolved?
Q. Example Workflow :
Replicate conflicting studies under standardized conditions.
Perform metabolomic profiling to identify off-target interactions .
Use computational docking to predict binding affinities (e.g., AutoDock Vina) .
Q. What computational methods are used to model interactions between this compound and biological targets?
- Molecular Docking : Predict binding modes to receptors (e.g., PD-1) using AutoDock or Schrödinger .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity .
| Software/Tool | Application | Output |
|---|---|---|
| SwissADME | Predict pharmacokinetics (LogP, BBB permeability) | Optimize lead compound properties |
| GROMACS | MD simulations for binding stability | Free energy calculations (ΔG) |
Q. How can stability issues (e.g., degradation under acidic conditions) be mitigated?
- pH Buffering : Formulate solutions at pH 6–7 to prevent carboxylic acid protonation .
- Lyophilization : Store as a lyophilized powder to enhance shelf life .
- Protective Group Strategies : Use tert-butyl esters during synthesis, cleaved post-purification .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- By-Product Management : Optimize column chromatography for large batches .
- Solvent Recovery : Implement distillation systems for DMF or methanol reuse .
- Regulatory Compliance : Ensure adherence to ICH guidelines for impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
